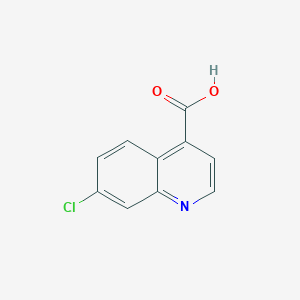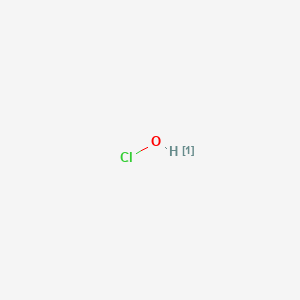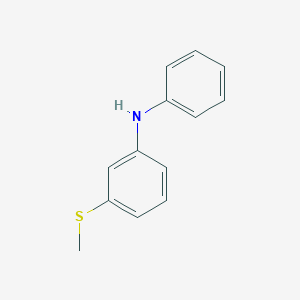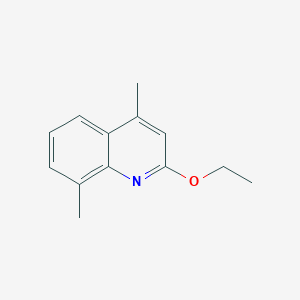
2-Ethoxy-4,8-dimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4,8-dimethylquinoline (EDQ) is a heterocyclic organic compound that belongs to the quinoline family. It is a yellow crystalline solid with a melting point of 107-109°C. EDQ has gained significant attention in scientific research due to its diverse applications in various fields, including biochemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-4,8-dimethylquinoline involves the formation of a complex with metal ions, which results in a change in the fluorescence properties of the compound. The complex formation occurs through coordination of the nitrogen atom in the quinoline ring to the metal ion.
Biochemische Und Physiologische Effekte
2-Ethoxy-4,8-dimethylquinoline has been shown to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Ethoxy-4,8-dimethylquinoline in laboratory experiments is its high sensitivity and selectivity for metal ions. However, one of the limitations of using 2-Ethoxy-4,8-dimethylquinoline is its potential toxicity, which may limit its use in certain biological systems.
Zukünftige Richtungen
There are several future directions for the use of 2-Ethoxy-4,8-dimethylquinoline in scientific research. One potential area of research is the development of new fluorescent probes based on 2-Ethoxy-4,8-dimethylquinoline for the detection of other metal ions, such as iron and calcium. Another potential area of research is the investigation of the neuroprotective effects of 2-Ethoxy-4,8-dimethylquinoline in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, 2-Ethoxy-4,8-dimethylquinoline is a versatile compound with diverse applications in scientific research. Its unique properties make it a valuable tool for the detection of metal ions and the study of biochemical and physiological processes. Further research on 2-Ethoxy-4,8-dimethylquinoline is needed to fully understand its potential applications in various fields.
Synthesemethoden
The synthesis of 2-Ethoxy-4,8-dimethylquinoline can be achieved through several methods, including the Skraup reaction, Pfitzinger reaction, and Friedländer synthesis. The most common method for 2-Ethoxy-4,8-dimethylquinoline synthesis is the Skraup reaction, which involves the condensation of aniline, glycerol, and ethyl acetate in the presence of a catalyst, such as sulfuric acid, and a source of nitrogen, such as nitrobenzene.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4,8-dimethylquinoline has been extensively studied for its scientific research applications, particularly in the field of biochemistry. It has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological systems. 2-Ethoxy-4,8-dimethylquinoline has also been used as a reagent for the determination of amino acids and peptides in complex mixtures.
Eigenschaften
CAS-Nummer |
15113-01-6 |
|---|---|
Produktname |
2-Ethoxy-4,8-dimethylquinoline |
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
2-ethoxy-4,8-dimethylquinoline |
InChI |
InChI=1S/C13H15NO/c1-4-15-12-8-10(3)11-7-5-6-9(2)13(11)14-12/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
MYOOFSYPOPYDJY-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C=CC=C2C(=C1)C)C |
Kanonische SMILES |
CCOC1=NC2=C(C=CC=C2C(=C1)C)C |
Andere CAS-Nummern |
15113-01-6 |
Synonyme |
4,8-Dimethyl-2-ethoxyquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



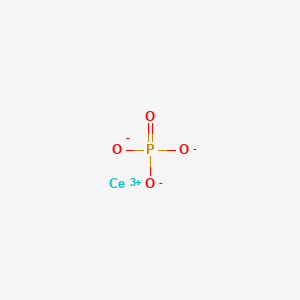
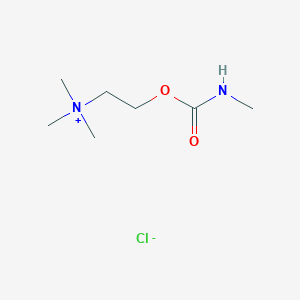
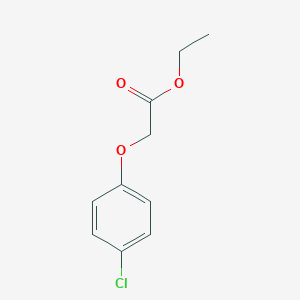
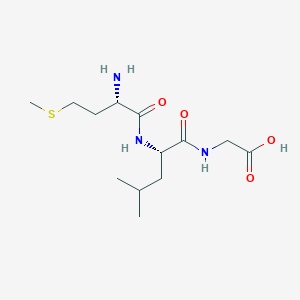
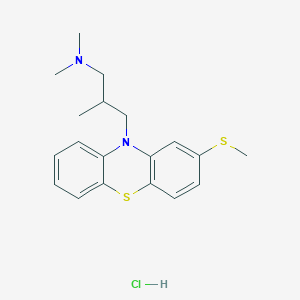
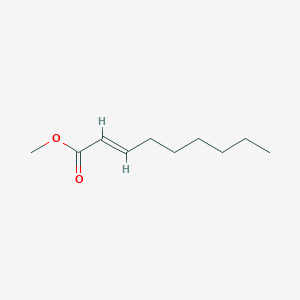
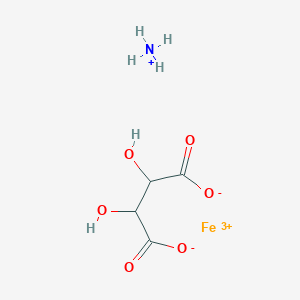


![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
